molecular formula C23H24N2O3 B2650614 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione CAS No. 307542-06-9

2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione

Cat. No.: B2650614
CAS No.: 307542-06-9
M. Wt: 376.456
InChI Key: LUUNKBKVVOPXIS-UHFFFAOYSA-N
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Description

“2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione” is a chemical compound with the molecular formula C23H24N2O3 . It has a molecular weight of 376.448 .


Synthesis Analysis

The synthesis of naphthoquinone derivatives, such as “this compound”, has been explored to contain compounds with potential biological activity . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes a naphthoquinone core, an ethoxyphenyl group, and a piperidinyl group .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 522.0±50.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Antifungal and Antibacterial Activities

Hydroxynaphthoquinones, including lawsone derivatives, have demonstrated effective antifungal properties against yeast strains such as Candida albicans, showing minimal inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) in a range from 20 to 330 µg/mL. These compounds also showed a mechanism of action on exogenous ergosterol, suggesting potential as leading compounds against human fungal infections (J. A. Filho et al., 2016). Furthermore, novel naphthoquinone derivatives have exhibited potent antifungal and antibacterial activities, indicating their suitability as drug candidates for treating infections (V. Tandon et al., 2010).

Anticancer Activity

Naphthoquinone-based compounds have been explored for their anticancer potential. For instance, novel derivatives showed potent anti-breast cancer activity in MCF-7 cancer cells, suggesting that certain naphthoquinone derivatives can serve as effective anticancer agents (Sima Golmakaniyoon et al., 2019). Additionally, compounds with antioxidant properties have been synthesized, displaying significant activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).

Chemosensor Applications

Naphthoquinone derivatives have been synthesized and characterized for their ability to function as chemosensors, exhibiting selectivity towards transition metal ions such as nickel(II) and copper(II). These compounds undergo color changes upon binding to specific metal ions, which can be visualized by the naked eye, making them useful for detecting metal ions in various environmental and biological contexts (Amit Patil et al., 2017).

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The information presented indicates that these compounds have potential in medicinal chemistry .

Properties

IUPAC Name

2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNKBKVVOPXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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